molecular formula C20H25ClF3N5O3S B2695204 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine CAS No. 2097938-24-2

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine

Cat. No.: B2695204
CAS No.: 2097938-24-2
M. Wt: 507.96
InChI Key: IPDWXTBXJRIFBG-UHFFFAOYSA-N
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Description

The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antifungal Activity

Research on novel chemical compounds incorporating piperazine rings, such as 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine, has shown promising antifungal properties. A study highlighted the synthesis of compounds that amalgamate 1,2,3-triazoles, piperidines, and thieno pyridine rings, demonstrating moderate to good antifungal activity against Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans. This indicates the potential of such compounds in developing new antifungal agents (Darandale et al., 2013).

Antimicrobial and Antimalarial Agents

Compounds featuring piperazine and pyrrolidine moieties, similar in structure to the given chemical, have been synthesized and evaluated for their antimicrobial and antimalarial activities. Research demonstrates the synthesis of aryl piperazine and pyrrolidine derivatives showing inhibition of Plasmodium falciparum growth in vitro, highlighting the potential of these compounds in treating malaria and bacterial infections (Mendoza et al., 2011).

Antioxidant Properties for Age-Related Diseases

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, structurally related to the compound , have been synthesized and shown to possess antioxidant properties. These compounds exhibit potential for preventing cataract, age-related macular degeneration, and Alzheimer's dementia, offering a therapeutic approach for age-related diseases through their free radical scavenging and metal chelating abilities (Jin et al., 2010).

Antidepressant Metabolism and Pharmacodynamics

The metabolic pathways and pharmacodynamic properties of related piperazine derivatives have been studied, providing insights into their role as potential antidepressants. One study detailed the oxidative metabolism of a novel antidepressant, highlighting the enzymatic processes involved in its bioactivation and the formation of metabolites. This research aids in understanding the pharmacokinetics and therapeutic potential of similar compounds (Hvenegaard et al., 2012).

Properties

IUPAC Name

4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClF3N5O3S/c1-13-18(14(2)32-26-13)33(30,31)29-5-3-16(4-6-29)27-7-9-28(10-8-27)19-17(21)11-15(12-25-19)20(22,23)24/h11-12,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWXTBXJRIFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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